Enzyme Affinity (Km): The Leu-Ala Dipeptide Exhibits 5-Fold Higher Affinity for Aeromonas Aminopeptidase than the Single Amino Acid Amide
The dipeptide core of H-Leu-Ala-NH2 HCl (represented by the substrate Leu-Ala) demonstrates a 5.1-fold higher binding affinity for Aeromonas aminopeptidase compared to the single amino acid amide L-leucinamide (H-Leu-NH2). This is reflected in a significantly lower Michaelis constant (Km) [1].
| Evidence Dimension | Enzyme Binding Affinity (Km) |
|---|---|
| Target Compound Data | Km = 1.0 mM (as Leu-Ala) |
| Comparator Or Baseline | L-leucinamide (H-Leu-NH2): Km = 5.1 mM |
| Quantified Difference | 5.1-fold lower Km (higher affinity) for Leu-Ala |
| Conditions | Enzyme: Aeromonas aminopeptidase (EC 3.4.11.10) from Vibrio proteolyticus. |
Why This Matters
This quantitative difference in Km is critical for researchers designing enzymatic assays, as it dictates the substrate concentration required for optimal reaction velocity and sensitivity.
- [1] Prescott, J. M., & Wilkes, S. H. (1976). Aeromonas aminopeptidase. Methods in Enzymology, 45, 530-543. View Source
